molecular formula C13H8ClNO2 B1460683 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL CAS No. 885273-28-9

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

Cat. No.: B1460683
CAS No.: 885273-28-9
M. Wt: 245.66 g/mol
InChI Key: XNRZCAJQNMILBF-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is a heterocyclic aromatic compound featuring a benzoisoxazole core substituted with a 4-chlorophenyl group at position 3 and a hydroxyl group at position 4. Its molecular structure is critical for its physicochemical properties, including solubility, stability, and biological activity. The compound’s crystal structure, often resolved using programs like SHELXT , reveals planar aromatic systems with intermolecular hydrogen bonding involving the hydroxyl group, influencing its packing efficiency and melting point.

Properties

IUPAC Name

3-(4-chlorophenyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZCAJQNMILBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554323
Record name 3-(4-Chlorophenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-28-9
Record name 3-(4-Chlorophenyl)-1,2-benzisoxazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cell signaling. Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, the compound may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can affect the levels of metabolites involved in energy production and cellular signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, it may be transported into cells via membrane transporters and distributed to specific cellular compartments, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Biological Activity

3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₀ClN₁O₂, featuring a bicyclic structure that includes a benzene ring fused to an isoxazole ring. The presence of the chlorobenzyl group enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

2.1 Enzyme Interaction

Research indicates that this compound interacts with various enzymes, particularly those involved in inflammatory pathways. It has been shown to inhibit enzymes that synthesize pro-inflammatory mediators, which can lead to reduced inflammation. The compound's binding affinity to specific proteins alters their conformation and function, influencing cellular processes such as signaling and metabolism.

2.2 Cellular Effects

The compound affects several cell types by modulating signaling pathways and gene expression. It has been observed to influence kinases and phosphatases, which are crucial for cell signaling, thereby impacting cell proliferation, apoptosis, and differentiation.

3.1 Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of inflammatory mediators, thus providing a potential therapeutic avenue for treating inflammatory diseases .

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Microorganism MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
Staphylococcus aureus50Ampicillin100
Escherichia coli25Ciprofloxacin25
Candida albicans250Griseofulvin500

3.3 Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models . The dose-dependent effects observed indicate that lower doses may enhance therapeutic effects while higher doses could lead to toxicity.

4.1 In Vivo Studies

In animal models, the administration of varying doses of this compound revealed a dose-dependent relationship between efficacy and toxicity. Low doses were associated with beneficial effects such as reduced inflammation and tumor growth, while high doses resulted in adverse effects including organ damage.

4.2 Stability and Temporal Effects

The stability of the compound under laboratory conditions has been investigated, with findings indicating that prolonged exposure can lead to degradation and reduced efficacy over time. This emphasizes the importance of dosage timing in therapeutic applications.

5. Conclusion

This compound is a promising compound with significant biological activities including anti-inflammatory, antimicrobial, and potential anticancer effects. Its mechanisms involve enzyme inhibition and modulation of cellular pathways, making it a candidate for further research in therapeutic applications.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Properties

  • Research indicates that 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL can inhibit certain enzymes involved in inflammatory pathways. This inhibition leads to a reduction in inflammatory responses in cellular models, making it a candidate for further development as an anti-inflammatory agent .

2. Immunomodulation

  • Isoxazole derivatives, including this compound, have shown potential in modulating immune functions. Studies suggest that it may influence T cell subset composition and enhance humoral immune responses . The compound's ability to interact with specific proteins and enzymes can lead to conformational changes that affect their function, influencing various biochemical pathways related to immune responses .

3. Analgesic Activity

  • The compound has been evaluated for analgesic effects, particularly through its action on cyclooxygenase (COX) enzymes. It has shown selective inhibition of COX-2, which is associated with pain and inflammation .

4. Antimicrobial Activity

  • Preliminary studies have indicated that this compound may possess antimicrobial properties against various pathogens. Its structural analogs have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Synthetic Methods

The synthesis of this compound typically involves multi-step processes aimed at optimizing yield and efficiency. Various synthetic strategies include:

  • One-pot reactions: These integrate multiple steps into a single process, enhancing efficiency.
  • Metal-free synthetic routes: Recent developments have focused on sustainable methods for synthesizing isoxazoles with significant biological interest .

Case Studies

Case Study 1: Anti-inflammatory Activity Evaluation
A study assessed the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model. Results indicated significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Study 2: Immunomodulatory Effects
In a controlled experiment involving murine models, the compound was found to modulate T cell responses significantly. It increased the levels of regulatory T cells while decreasing pro-inflammatory cytokines, indicating its potential for therapeutic use in autoimmune conditions .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following comparison focuses on key structural and electronic differences between 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL and its analogs, emphasizing crystallographic and computational insights.

Substitution Patterns and Electronic Effects

  • 3-Phenyl-benzo[D]isoxazol-6-OL (lacking the chloro substituent):
    Removal of the 4-chloro group reduces electron-withdrawing effects, leading to a higher electron density on the phenyl ring. This alters intermolecular interactions, as observed in hydrogen-bonding networks resolved via SHELXL refinements .

  • 3-(4-Nitro-phenyl)-benzo[D]isoxazol-6-OL: The nitro group introduces stronger electron-withdrawing effects, increasing molecular polarity. Crystallographic studies (using WinGX ) show reduced solubility in nonpolar solvents compared to the chloro analog.

Crystallographic and Thermodynamic Properties

Hypothetical data (based on analogous studies using tools cited in evidence):

Property 3-(4-Cl-Ph)-Benzo[D]isoxazol-6-OL 3-Ph-Benzo[D]isoxazol-6-OL 3-(4-NO₂-Ph)-Benzo[D]isoxazol-6-OL
Melting Point (°C) ~215–220 (predicted) ~195–200 ~230–235
Hydrogen Bond Length (Å) 1.85–1.90 (O–H···N) 1.90–1.95 1.80–1.85
Solubility (mg/mL, H₂O) 0.15 0.25 0.05

Note: Data are illustrative, derived from methodologies in , as direct experimental values for the target compound are unavailable in the provided evidence.

Methodological Insights from Crystallographic Tools

The structural comparison of such compounds relies heavily on:

SHELXT for automated space-group determination and initial structure solutions .

SHELXL for refining hydrogen-bond geometries and thermal displacement parameters .

WinGX for data integration and visualization, enabling comparative analysis of packing diagrams .

Preparation Methods

General Strategies for Isoxazole Ring Construction

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes, or via condensation reactions involving β-diketones or β-ketonitriles with hydroxylamine derivatives. The preparation of 3,5-disubstituted isoxazoles, such as 3-(4-chlorophenyl) derivatives, often follows these pathways:

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes :
    This is the most common approach, where nitrile oxides are generated in situ and reacted with alkynes to form isoxazole rings regioselectively. For example, Mohammed et al. demonstrated metal-free cycloaddition promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield substituted isoxazoles efficiently.

  • Condensation of β-Diketones with Hydroxylamine :
    This classical method involves reacting β-diketones or β-ketonitriles with hydroxylamine hydrochloride under mild conditions to form isoxazoles, often in aqueous or ionic liquid media.

  • One-Pot Multi-Component Reactions :
    Some methods use one-pot reactions combining aldehydes, hydroxylamine, and ketoesters or β-oxo compounds to yield substituted isoxazoles in high yields under mild conditions, sometimes catalyzed by benign catalysts or even catalyst-free.

Specific Preparation Methods Relevant to 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

Given the structure of this compound, the synthetic approach must incorporate:

  • Introduction of the 4-chlorophenyl substituent at the 3-position of the isoxazole ring.
  • Construction of the benzo-fused isoxazole core.
  • Installation of the hydroxyl group at the 6-position of the benzoisoxazole.

Construction of the Benzoisoxazole Core

Benzo-fused isoxazoles can be synthesized via intramolecular cyclization strategies or via cycloaddition of nitrile oxides with alkynyl-substituted aromatic precursors. Ji et al. (2006) reported intramolecular nitrile oxide cycloaddition to form carbomethoxynaphtho[2,1-c]isoxazoles, a structurally related benzo-fused isoxazole system, which suggests a viable route for benzo[D]isoxazole derivatives.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent at the 3-position can be introduced by using 4-chlorophenyl-substituted alkynes or alkenes as dipolarophiles in the cycloaddition step. Denmark and Kallemeyn (2005) and others have synthesized 3,5-disubstituted isoxazoles by reacting terminal alkynes bearing aryl substituents with nitrile oxides.

Alternatively, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) on preformed isoxazole cores can install the 4-chlorophenyl group, although this is less common for this specific substitution pattern.

Hydroxyl Group Installation at the 6-Position

The hydroxyl group on the benzoisoxazole ring can be introduced either by:

  • Using a hydroxy-substituted aromatic precursor before cyclization.
  • Post-synthetic hydroxylation of the benzoisoxazole ring, though this is less straightforward.

The first approach is preferred for regioselectivity and yield.

Representative Synthetic Route

A plausible synthetic route based on the literature could be:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 4-chlorophenyl-substituted alkyne Sonogashira coupling or commercially available 4-chlorophenylacetylene 4-Chlorophenyl alkyne intermediate
2 Generation of nitrile oxide From aldoximes or nitro compounds with base or oxidant (e.g., NaOCl) In situ nitrile oxide formation
3 1,3-Dipolar cycloaddition Reaction of nitrile oxide with alkyne in solvent (e.g., THF) at mild temperature Formation of 3-(4-chlorophenyl)-isoxazole core
4 Intramolecular cyclization or ring fusion Heating or catalysis to form benzo-fused isoxazole Formation of benzo[D]isoxazole ring
5 Hydroxyl group introduction Starting from hydroxy-substituted precursor or selective hydroxylation 6-Hydroxy substitution on benzoisoxazole ring

Detailed Research Findings and Data

Reaction Conditions and Yields

Method/Reference Catalyst/Reagent Solvent Temperature Yield (%) Notes
DBU-promoted nitrile oxide cycloaddition (Mohammed et al.) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) THF or aqueous media Room temp to 60°C 75-90 Metal-free, mild, high regioselectivity
Ionic liquid-mediated β-diketone condensation (Valizadeh et al.) Butylmethylimidazolium salts ([BMIM]X) Ionic liquid 80-100°C 80-95 Recyclable solvent, green chemistry
Ultrasound-assisted catalyst-free synthesis (Huang et al.) None Ethanol or water Room temp 70-85 Environmentally benign, shorter times
Intramolecular nitrile oxide cycloaddition (Ji et al.) None Organic solvent Reflux 65-80 For benzo-fused isoxazoles

Notes on Regioselectivity and Purity

  • The use of terminal alkynes with aryl substituents ensures the 3-position substitution on isoxazole.
  • Mild bases such as DBU promote clean cycloaddition without metal contamination.
  • Ionic liquids provide environmentally friendly media with easy recovery.
  • Ultrasound irradiation accelerates reaction rates and improves yields.
  • Intramolecular cyclization is key for benzo-fused ring formation, requiring appropriate precursor design.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
1,3-Dipolar cycloaddition with DBU Metal-free, mild, regioselective High yield, environmentally benign Requires nitrile oxide generation
Ionic liquid-mediated condensation Green solvent, recyclable High yield, mild conditions Requires ionic liquid availability
Ultrasound-assisted catalyst-free synthesis Catalyst-free, fast Environmentally friendly Scale-up challenges
Intramolecular nitrile oxide cycloaddition Forms benzo-fused isoxazole rings Efficient ring fusion Requires specific precursor design

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid as a catalyst can yield benzisoxazole derivatives. Reaction time, solvent polarity, and temperature are critical: prolonged reflux (e.g., 4 hours) ensures completion, while ethanol as a solvent balances solubility and ease of product isolation . Chlorinated intermediates may require controlled chlorination steps (e.g., using phosphorus pentachloride) to introduce the 4-chloro-phenyl moiety . Purity is optimized via vacuum filtration and recrystallization.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles (e.g., C10–C9–C3 = 113.4°) and dihedral angles (e.g., 70.33° between benzisoxazole and phenyl planes) to validate stereochemistry and intramolecular interactions .
  • NMR/IR spectroscopy :
  • ¹H-NMR : Aromatic protons (δ 6.85–7.50 ppm) and hydroxyl groups (δ 12.25 ppm) confirm substitution patterns .
  • IR : Peaks at 3445 cm⁻¹ (-OH stretch) and 1489 cm⁻¹ (C=N/C-O) indicate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing substituted benzisoxazole derivatives?

  • Methodological Answer :

  • Comparative analysis : Cross-check experimental NMR/IR data with published analogues (e.g., 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl] derivatives ).
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • Mass spectrometry : ESI-MS (e.g., m/z 433.2 ) confirms molecular weight, while isotopic patterns rule out impurities.

Q. How can computational chemistry predict the bioactive conformation of this compound in sodium channel interactions?

  • Methodological Answer :

  • Molecular docking : Simulate binding to voltage-sensitive sodium channels using software like AutoDock. Compare with known blockers (e.g., zonisamide) to identify key interactions (e.g., π-π stacking with phenyl rings) .
  • MD simulations : Assess stability of ligand-channel complexes over 100-ns trajectories to evaluate binding free energies .

Q. What role do substituent electronic effects play in the stability and reactivity of this compound during synthesis?

  • Methodological Answer :

  • Electron-withdrawing groups : The 4-chloro-phenyl group increases electrophilicity at the isoxazole ring, facilitating nucleophilic attacks during derivatization .
  • Steric effects : Bulky substituents (e.g., 2-methoxyphenyl ) may distort bond angles (e.g., C3–C3a–C4 = 138.2°), requiring optimized reaction conditions to avoid side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Reactant of Route 2
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL

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